molecular formula C10H10BrN3O B11854055 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide

6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11854055
M. Wt: 268.11 g/mol
InChI Key: SFYTUIUKVCBKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and an ethyl group at the nitrogen atom enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .

Scientific Research Applications

6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it has been shown to inhibit the enzyme FtsZ, which is crucial for bacterial cell division. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
  • Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Comparison: 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the ethyl group, which enhance its reactivity and potential biological activities. Compared to other similar compounds, it exhibits distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C10H10BrN3O/c1-2-12-10(15)8-5-13-9-4-3-7(11)6-14(8)9/h3-6H,2H2,1H3,(H,12,15)

InChI Key

SFYTUIUKVCBKKC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C2N1C=C(C=C2)Br

Origin of Product

United States

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